1-Phenyl-1,3-butadiene

Cationic Polymerization Kinetics Monomer Reactivity

1-Phenyl-1,3-butadiene (CAS 16939-57-4) is a conjugated diene monomer bearing a terminal phenyl substituent, with a molecular formula of C10H10 and a molecular weight of 130.19 g/mol. The compound exists as two geometric isomers, with the trans-1-phenyl-1,3-butadiene form being the most commonly referenced for research applications.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 16939-57-4
Cat. No. B096047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,3-butadiene
CAS16939-57-4
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=CC=CC1=CC=CC=C1
InChIInChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+
InChIKeyXZKRXPZXQLARHH-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,3-butadiene (CAS 16939-57-4): Procurement-Relevant Baseline for a Phenyl-Conjugated Diene Monomer


1-Phenyl-1,3-butadiene (CAS 16939-57-4) is a conjugated diene monomer bearing a terminal phenyl substituent, with a molecular formula of C10H10 and a molecular weight of 130.19 g/mol . The compound exists as two geometric isomers, with the trans-1-phenyl-1,3-butadiene form being the most commonly referenced for research applications . Key physical properties include a boiling point of 96 °C at 18 Torr, a density of 0.9286 g/mL, a refractive index of 1.65044 at 20 °C, and a flash point of 55 °C . As a conjugated diene with an electron-donating phenyl group, this compound serves as a critical building block for the synthesis of complex organic molecules, polymers, and advanced materials, offering distinct reactivity and stereochemical control compared to simpler dienes like 1,3-butadiene or styrenic monomers .

Why 1-Phenyl-1,3-butadiene Is Not a Commodity Drop-In Replacement for Other Dienes or Styrenics


The assumption that 1-phenyl-1,3-butadiene (1-PB) can be directly replaced by 1,3-butadiene, styrene, or 2-phenyl-1,3-butadiene in research or industrial processes is demonstrably false and will lead to failed experiments or suboptimal material performance. The position of the phenyl substituent fundamentally alters the electronic structure and, consequently, the compound's reactivity profile, polymerization kinetics, and the resultant polymer's architecture. For instance, the initiation rate constant for cationic polymerization with triphenylmethylstannic pentachloride follows a starkly different order: 1-phenyl-1,3-butadiene > 2-phenyl-1,3-butadiene > 1,1-diphenyl-1,3-butadiene, with 1,4-diphenyl-1,3-butadiene being completely unreactive [1]. Furthermore, the monomer reactivity towards a styryl cation ranks as 1-phenylbutadiene > styrene > 2-phenylbutadiene, highlighting that even a simple shift of the phenyl group from the 1- to the 2-position dramatically reduces reactivity below that of styrene itself [2]. The quantitative evidence below establishes that these differences are not marginal but rather order-of-magnitude shifts in key performance metrics.

Quantitative Differentiation Guide: 1-Phenyl-1,3-butadiene vs. Key Comparators


Cationic Polymerization Initiation Rate: 1-PB vs. 2-Phenyl-1,3-butadiene and Diphenyl Analogs

The initiation rate constants for cationic polymerization, catalyzed by triphenylmethylstannic pentachloride (Ph3CSnCl5), establish a clear reactivity hierarchy. The study directly compared 1-phenyl-1,3-butadiene (1-PB) against several phenyl-substituted analogs. The rate was found to decrease according to the following order, with 1,4-diphenyl-1,3-butadiene showing no reaction at all [1]. This demonstrates that the 1-phenyl substitution pattern provides the highest initiation efficiency among the tested monophenyl and diphenyl butadienes under these conditions.

Cationic Polymerization Kinetics Monomer Reactivity

Monomer Reactivity Towards a Styryl Cation: 1-PB vs. Styrene vs. 2-PB

In copolymerization studies, the reactivity of a monomer towards a styryl cation is a critical parameter. A direct comparative study established the reactivity order of several monomers. The data shows that 1-phenylbutadiene (1-PB) is significantly more reactive than both styrene and 2-phenylbutadiene (2-PB) [1]. This differential reactivity directly impacts copolymer composition and sequence distribution, making 1-PB a more active comonomer.

Copolymerization Cationic Polymerization Reactivity Ratios

Stereospecific Polymerization: Achieving High 3,4-Regio- and Isotacticity in 1-PB vs. Alternative Monomers

The polymerization of 1-phenyl-1,3-butadiene (1PB) using a titanium [OSSO]-type catalyst yields a polymer with a specific and highly controlled microstructure. This catalyst system exhibits high 3,4-regioselectivity and isotacticity, achieving a yield of 65% at 80 °C [1]. This level of regio- and stereocontrol is a key differentiator, as it enables the synthesis of polymers with precisely defined architectures, which is not achievable with many other diene or styrenic monomers under similar conditions. The polymer can be further hydrogenated to a saturated polyolefin or cyclized to a high-Tg material.

Stereospecific Polymerization Polymer Microstructure Renewable Monomers

Copolymerization with 1,3-Butadiene: Achieving High cis-1,4-Selectivity and Low Tg Materials with 1-PB

The copolymerization of 1,3-butadiene (BD) with 1-phenyl-1,3-butadiene (1-PB) using a specific rare-earth metal catalyst (complex 1-Y) provides a direct route to new rubber materials with enhanced properties. The catalyst system achieves high cis-1,4-selectivity (up to 86.9%) for the BD/1-PB copolymer, resulting in a material with a low glass transition temperature (Tg) of -93 °C and a high number-average molecular weight (Mn) of 113.5 × 10^4 g/mol [1]. Blends of this copolymer with cis-1,4-polybutadiene showed better wet-skid resistance and a lower Tg compared to blends with commercial styrene-butadiene rubber (SBR) [1].

Coordination Polymerization Elastomers Wet-Skid Resistance

Cationic Cyclization for Ultra-High Tg Materials: Performance of Poly(1-PB) vs. Poly(2-PB)

Post-polymerization cationic cyclization of highly 3,4-regulated poly(phenyl-1,3-butadienes) yields hydrocarbon polymers with extremely high glass transition temperatures (Tg). The Tg is directly linked to the prepolymer's regioregularity and the phenyl group's position. For poly(1-phenyl-1,3-butadiene) (P(1-PB)) with 94.0% 3,4-regulation, the cyclized polymer achieved a Tg of 304 °C [1]. Under similar conditions, cyclized poly(2-phenyl-1,3-butadiene) (P(2-PB)) with 96.2% 3,4-regulation reached an even higher Tg of 325 °C [1]. This indicates that while 2-PB can yield a slightly higher Tg, 1-PB is also capable of generating polymers with Tg values exceeding 300 °C, a performance level far beyond typical hydrocarbon polymers.

High-Temperature Polymers Cationic Cyclization Post-Polymerization Modification

Diels-Alder Catalysis: Montmorillonite-Catalyzed Reaction of 1-PB with Acryloylferrocene vs. AlCl3

The Diels-Alder reaction of 1-phenyl-1,3-butadiene with acryloylferrocene was compared under two catalytic systems: homoionic forms of montmorillonite and aluminium trichloride (AlCl3) [1]. The study found that the montmorillonite-catalyzed reaction proceeded with higher selectivity and yields than the AlCl3-catalyzed reaction [1]. This demonstrates that the choice of catalyst can significantly influence the outcome of reactions involving 1-PB, offering a more efficient and selective pathway for synthesizing complex adducts.

Diels-Alder Reaction Heterogeneous Catalysis Green Chemistry

Procurement-Driven Application Scenarios for 1-Phenyl-1,3-butadiene (CAS 16939-57-4)


Synthesis of Ultra-High Glass Transition Temperature Hydrocarbon Polymers

1-Phenyl-1,3-butadiene is the essential monomer for producing hydrocarbon polymers with glass transition temperatures (Tg) exceeding 300 °C via post-polymerization cationic cyclization [1]. As demonstrated, a 3,4-regulated poly(1-phenyl-1,3-butadiene) can be cyclized to a material with a Tg of 304 °C [1]. This property is critical for applications requiring thermal stability far beyond that of typical polyolefins or styrenics.

Design of High-Performance Synthetic Rubbers with Enhanced Low-Temperature Properties

When copolymerized with 1,3-butadiene, 1-phenyl-1,3-butadiene (1-PB) yields elastomers with a uniquely low glass transition temperature (Tg = -93 °C) while simultaneously improving wet-skid resistance [2]. Blends of this copolymer with cis-1,4-polybutadiene outperform blends using commercial styrene-butadiene rubber (SBR), making 1-PB a strategic comonomer for next-generation tire materials and other low-temperature elastomeric applications [2].

Precision Synthesis of Stereoregular Polymers from Bio-Derived Feedstocks

1-Phenyl-1,3-butadiene can be derived from cinnamaldehyde, a renewable resource [3]. Its polymerization with a titanium [OSSO]-type catalyst allows for the synthesis of highly isotactic (mmmm > 99%), 3,4-regulated polymers [3]. This level of stereocontrol enables the creation of bio-based polymers with tailored architectures, positioning 1-PB as a key monomer for developing sustainable, high-value polyolefins with defined properties.

Efficient and Selective Diels-Alder Cycloadditions Using Heterogeneous Catalysis

1-Phenyl-1,3-butadiene exhibits enhanced reactivity and selectivity in Diels-Alder reactions when catalyzed by heterogeneous systems like homoionic montmorillonite, outperforming traditional Lewis acids like AlCl3 [4]. This makes it a valuable diene for synthesizing complex cyclic and polycyclic frameworks under greener and more efficient catalytic conditions, which is of high interest for medicinal chemistry and natural product synthesis.

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